

An In-depth Technical Guide to CGP52411: Chemical Structure, Properties, and Biological Activities

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Compound of Interest		
Compound Name:	CGP52411	
Cat. No.:	B129169	Get Quote

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Abstract

CGP52411, also known as DAPH (4,5-Dianilinophthalimide), is a potent and selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[1] Beyond its established role in cancer research as an ATP-competitive inhibitor of EGFR, **CGP52411** has garnered significant interest for its ability to inhibit and even reverse the formation of amyloid-β (Aβ42) fibrils, which are a pathological hallmark of Alzheimer's disease. This dual activity makes **CGP52411** a valuable tool for studying cellular signaling pathways and a potential lead compound in the development of therapeutics for both cancer and neurodegenerative disorders. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of **CGP52411**, including detailed experimental protocols and signaling pathway diagrams to facilitate further research and development.

Chemical Structure and Physicochemical Properties

CGP52411 is a synthetic molecule belonging to the dianilinophthalimide class of compounds. Its chemical identity and key physicochemical properties are summarized in the tables below.

Table 1: Chemical Identification of CGP52411



Identifier	Value
Formal Name	5,6-bis(phenylamino)-1H-isoindole-1,3(2H)-dione
Synonyms	CGP52411, DAPH, 4,5-Dianilinophthalimide
CAS Number	145915-58-8
Molecular Formula	C20H15N3O2
Molecular Weight	329.35 g/mol
SMILES	O=C1NC(C2=CC(NC3=CC=CC=C3)=C(NC4=C C=CC=C4)C=C21)=O
InChI	InChI=1S/C20H15N3O2/c24-19-15-11-17(21- 13-7-3-1-4-8-13)18(12-16(15)20(25)23-19)22- 14-9-5-2-6-10-14/h1-12,21-22H,(H,23,24,25)

Table 2: Physicochemical Properties of CGP52411

Property	- Value
Appearance	Crystalline solid
Purity	≥98%
Solubility	DMSO: 100 mM, Ethanol: 25 mM
Storage	Store at room temperature

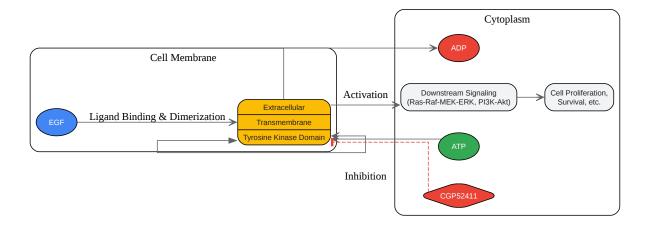
Biological Activity and Mechanism of Action Inhibition of EGFR Tyrosine Kinase

CGP52411 is a selective and potent inhibitor of the EGFR tyrosine kinase, with a reported half-maximal inhibitory concentration (IC_{50}) of 0.3 μ M in vitro. It acts as an ATP-competitive inhibitor, binding to the ATP-binding pocket of the EGFR kinase domain and preventing the transfer of phosphate from ATP to tyrosine residues on substrate proteins. This inhibition blocks the autophosphorylation of EGFR and the subsequent activation of downstream signaling



pathways, such as the Ras-Raf-MEK-ERK and PI3K-Akt pathways, which are crucial for cell proliferation, survival, and differentiation.

Signaling Pathway: EGFR Inhibition by CGP52411



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Caption: EGFR signaling pathway and the inhibitory action of CGP52411.

Kinase Selectivity Profile

While **CGP52411** is highly selective for EGFR, its inhibitory activity against a limited number of other kinases has been reported. A comprehensive kinase selectivity panel screening for **CGP52411** is not publicly available. The known IC₅₀ values are summarized below.

Table 3: Kinase Inhibition Profile of CGP52411



Kinase	IC ₅₀ (μM)
EGFR	0.3
v-Abl	>50
c-Src	16
ΡΚCα	6
ΡΚCβ1	30
ΡΚCβ2	4.8
РКСу	30

Data compiled from publicly available sources.

Inhibition of Amyloid-β Fibril Formation

A significant and distinct biological activity of **CGP52411** is its ability to inhibit and reverse the formation of A β 42 fibrils, the primary component of amyloid plaques in Alzheimer's disease. It has been shown to eliminate the calcium influx potential when co-incubated with A β 42 and reduces neurotoxicity by blocking Ca²⁺ influx into neuronal cells. The precise molecular mechanism of how **CGP52411** interacts with A β 42 to disrupt fibrillogenesis is an active area of research. It is hypothesized that **CGP52411** may bind to A β 42 monomers or early oligomers, thereby preventing their conformational change into β -sheet-rich structures required for fibril formation.

Experimental Protocols

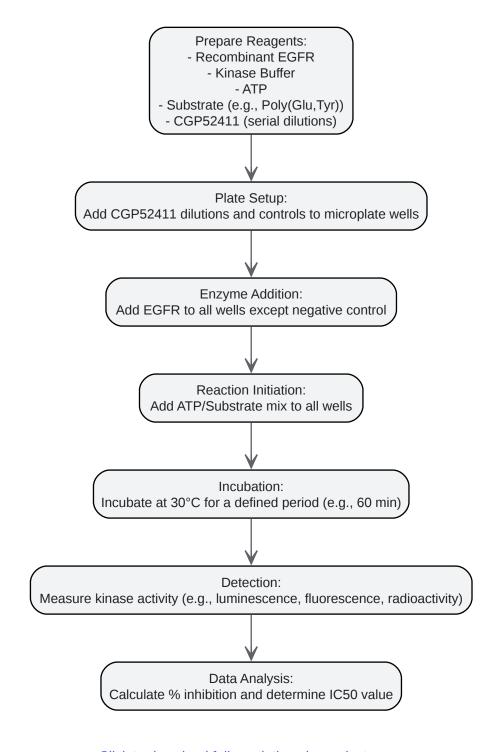
This section provides detailed methodologies for key experiments involving CGP52411.

In Vitro EGFR Kinase Inhibition Assay

This protocol describes a typical in vitro kinase assay to determine the IC₅₀ of **CGP52411** against EGFR.

Experimental Workflow: In Vitro Kinase Inhibition Assay





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Caption: A typical workflow for an in vitro kinase inhibition assay.

Materials:

Recombinant human EGFR (active)



- Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
- ATP
- Tyrosine kinase substrate (e.g., Poly(Glu,Tyr) 4:1)
- CGP52411
- DMSO
- Microplates (e.g., 96-well or 384-well)
- Detection reagent (e.g., ADP-Glo[™], HTRF®, or ³²P-ATP)

Procedure:

- Compound Preparation: Prepare a stock solution of CGP52411 in DMSO. Perform serial dilutions in the kinase assay buffer to achieve the desired final concentrations.
- Reaction Setup: To each well of the microplate, add the diluted CGP52411 or vehicle (DMSO) for control wells.
- Enzyme Addition: Add the recombinant EGFR to each well, except for the negative control wells.
- Reaction Initiation: Initiate the kinase reaction by adding a mixture of ATP and the substrate to all wells. The final ATP concentration should be at or near the Km for EGFR.
- Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
- Detection: Stop the reaction and measure the kinase activity using a suitable detection method. For example, with the ADP-Glo[™] assay, add the ADP-Glo[™] reagent to deplete unused ATP, followed by the kinase detection reagent to convert ADP to ATP and generate a luminescent signal.



Data Analysis: Calculate the percentage of inhibition for each concentration of CGP52411
relative to the control wells. Plot the percent inhibition against the logarithm of the inhibitor
concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀
value.

In Vivo Antitumor Activity in a Xenograft Model

This protocol outlines a general procedure for evaluating the in vivo antitumor efficacy of **CGP52411** using a human A431 epidermoid carcinoma xenograft model in nude mice. This protocol is based on the study by Buchdunger et al. (1994).[1]

Materials:

- A431 human epidermoid carcinoma cells
- Athymic nude mice (e.g., BALB/c nude)
- Cell culture medium (e.g., DMEM with 10% FBS)
- Phosphate-buffered saline (PBS)
- Matrigel (optional)
- CGP52411
- Vehicle for administration (e.g., 0.5% carboxymethyl cellulose)
- Calipers for tumor measurement

Procedure:

- Cell Culture and Preparation: Culture A431 cells in appropriate media until they reach the desired confluence. Harvest the cells, wash with PBS, and resuspend in PBS or a mixture of PBS and Matrigel at a concentration of approximately 1 x 10⁷ cells/mL.
- Tumor Implantation: Subcutaneously inject 0.1-0.2 mL of the cell suspension into the flank of each mouse.



- Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once the tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.
- Drug Administration: Prepare a suspension of CGP52411 in the vehicle. Administer
 CGP52411 orally to the treatment group at the desired dose (e.g., 50 mg/kg/day). Administer the vehicle alone to the control group.
- Tumor Measurement: Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: (length x width²)/2.
- Monitoring Animal Health: Monitor the body weight and overall health of the mice throughout the study.
- Endpoint and Analysis: At the end of the study (e.g., after 2-3 weeks of treatment or when tumors in the control group reach a certain size), euthanize the mice and excise the tumors. Weigh the tumors and compare the average tumor weight and volume between the treatment and control groups to determine the antitumor efficacy.

In Vitro Aβ42 Fibril Formation Assay

This protocol describes a thioflavin T (ThT) fluorescence assay to monitor the effect of **CGP52411** on A β 42 fibril formation.

Materials:

- Synthetic Aβ42 peptide
- Hexafluoroisopropanol (HFIP)
- Assay buffer (e.g., 50 mM phosphate buffer, pH 7.4)
- Thioflavin T (ThT)
- CGP52411
- DMSO



- 96-well black, clear-bottom microplates
- Fluorometer

Procedure:

- Aβ42 Preparation: Prepare a stock solution of Aβ42 by dissolving the lyophilized peptide in HFIP to disaggregate any pre-existing structures. Aliquot the solution and evaporate the HFIP. Store the dried peptide at -20°C or -80°C. Immediately before use, dissolve the Aβ42 film in a small amount of DMSO and then dilute to the final concentration in the assay buffer.
- Compound Preparation: Prepare a stock solution of CGP52411 in DMSO and dilute it to the desired concentrations in the assay buffer.
- Assay Setup: In a 96-well plate, mix the Aβ42 solution with the different concentrations of
 CGP52411 or vehicle (for control). Add ThT to each well to a final concentration of ~10 μM.
- Incubation and Measurement: Incubate the plate at 37°C with intermittent shaking. Measure
 the ThT fluorescence (excitation ~440 nm, emission ~485 nm) at regular time intervals.
- Data Analysis: Plot the fluorescence intensity against time. The sigmoidal curve represents
 the kinetics of fibril formation. Compare the lag time, elongation rate, and final fluorescence
 intensity between the control and CGP52411-treated samples to determine the inhibitory
 effect of the compound.

Summary and Future Directions

CGP52411 is a well-characterized, selective inhibitor of EGFR with demonstrated in vitro and in vivo antitumor activity. Its additional and intriguing activity as an inhibitor of A β 42 fibrillogenesis opens up new avenues for its potential application in neurodegenerative diseases. The detailed chemical, physical, and biological data, along with the experimental protocols provided in this guide, are intended to serve as a valuable resource for researchers in the fields of cancer biology, neurobiology, and drug discovery.

Future research should focus on elucidating the precise molecular interactions between **CGP52411** and Aβ42 to better understand its mechanism of fibril inhibition. A comprehensive kinase selectivity profiling would provide a more complete picture of its off-target effects and



potential for polypharmacology. Further optimization of the **CGP52411** scaffold could lead to the development of even more potent and selective inhibitors for either EGFR or Aβ42 aggregation, potentially leading to novel therapeutic agents for cancer or Alzheimer's disease.

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References

- 1. 4,5-Dianilinophthalimide: a protein-tyrosine kinase inhibitor with selectivity for the epidermal growth factor receptor signal transduction pathway and potent in vivo antitumor activity PubMed [pubmed.ncbi.nlm.nih.gov]
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